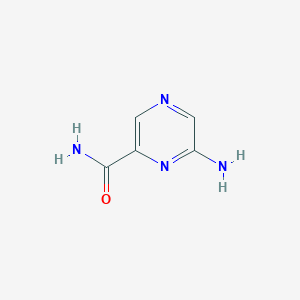

6-Aminopyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGUIRRGIDCPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308083 | |

| Record name | 6-Amino-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33332-49-9 | |

| Record name | 6-Amino-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33332-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 6 Aminopyrazine 2 Carboxamide and Its Derivatives

Established Synthetic Routes for 6-Aminopyrazine-2-carboxamide

The construction of the this compound scaffold can be achieved through several synthetic pathways, each with its own set of advantages and limitations. These routes primarily involve the formation of the amide bond from a carboxylic acid precursor or its activated derivatives.

Esterification and Subsequent Aminolysis Procedures

A common and straightforward approach to synthesizing this compound involves a two-step process: the esterification of the corresponding carboxylic acid followed by aminolysis of the resulting ester. This method is widely applicable for the synthesis of various carboxamides.

The initial step is the esterification of 6-aminopyrazine-2-carboxylic acid. A typical procedure for a related compound, 3-aminopyrazine-2-carboxylic acid, involves a Fisher esterification, where the carboxylic acid is reacted with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) nih.govmdpi.com. This reaction yields the corresponding methyl ester, methyl 6-aminopyrazine-2-carboxylate.

The subsequent step is the aminolysis of the ester. The methyl ester is treated with ammonia (B1221849) or an amine to furnish the desired carboxamide. For the synthesis of N-substituted derivatives, a primary or secondary amine is used. The reaction can be carried out under various conditions, including microwave irradiation, which can significantly reduce reaction times nih.govmdpi.com. The general mechanism for ester aminolysis involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and release the alcohol. The use of diols or polyols can catalyze the aminolysis of esters through a transesterification mechanism google.com.

Table 1: Two-Step Synthesis via Esterification and Aminolysis

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Esterification | 6-Aminopyrazine-2-carboxylic acid, Methanol, H₂SO₄ (catalyst), room temperature nih.govmdpi.com | Methyl 6-aminopyrazine-2-carboxylate |

| 2 | Aminolysis | Methyl 6-aminopyrazine-2-carboxylate, Ammonia (or amine), optional microwave irradiation nih.govmdpi.com | This compound (or N-substituted derivative) |

Amidation using Coupling Reagents (e.g., 1,1′-Carbonyldiimidazole)

To circumvent the need for high temperatures or prolonged reaction times that can be associated with aminolysis, coupling reagents are frequently employed to facilitate the direct amidation of carboxylic acids. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.

One of the most effective and commonly used coupling reagents is 1,1′-Carbonyldiimidazole (CDI) nih.govmdpi.com. In this method, 6-aminopyrazine-2-carboxylic acid is first treated with CDI in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). This reaction forms a highly reactive acyl-imidazole intermediate, with the evolution of carbon dioxide gas nih.govmdpi.com. The subsequent addition of an amine to the reaction mixture leads to the formation of the desired amide bond and the release of imidazole. This method is often preferred due to its mild reaction conditions and the ease of removal of the byproducts. The reaction can also be accelerated using microwave irradiation nih.govmdpi.com.

A variety of other coupling reagents have been developed for amide bond formation, including phosphonium (B103445) and uronium salts, which can be highly efficient.

Table 2: CDI-Mediated Amidation

| Reactants | Coupling Reagent | Solvent | Key Intermediate | Product |

| 6-Aminopyrazine-2-carboxylic acid, Amine | 1,1′-Carbonyldiimidazole (CDI) | Anhydrous DMSO nih.govmdpi.com | Acyl-imidazole | This compound (or N-substituted derivative) |

Condensation Reactions with Acyl Chlorides

Another classical and reliable method for the synthesis of amides is the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. This approach involves the initial conversion of 6-aminopyrazine-2-carboxylic acid into its corresponding acyl chloride.

The transformation of the carboxylic acid to the acyl chloride is typically achieved by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) researchgate.netresearchgate.netsemanticscholar.org. The resulting 6-aminopyrazine-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an amine. The reaction is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct imist.ma. This method is particularly useful for the synthesis of a wide range of N-substituted amides from various anilines and other amines researchgate.netresearchgate.netsemanticscholar.org.

Reductive Synthesis Approaches from Precursors

Reductive amination, also known as reductive alkylation, presents an alternative strategy for the synthesis of amines, which could potentially be adapted for the synthesis of this compound or its derivatives if a suitable carbonyl precursor is available wikipedia.orgyoutube.commasterorganicchemistry.comorganicreactions.orgorganic-chemistry.org. This reaction involves the conversion of a carbonyl group (an aldehyde or a ketone) to an amine through an intermediate imine wikipedia.orgyoutube.commasterorganicchemistry.com.

The process typically involves the reaction of the carbonyl compound with an amine in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation wikipedia.orgmasterorganicchemistry.com. The reaction proceeds through the formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced to the corresponding amine. While direct application to the synthesis of the primary amide of this compound is not straightforward, this methodology is highly valuable for the synthesis of N-alkylated derivatives.

A more direct reductive approach would involve the reduction of a precursor containing a nitro group. For instance, the synthesis of this compound could theoretically be achieved by the reduction of 6-nitropyrazine-2-carboxamide. The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in acidic media. This approach is contingent on the availability of the corresponding nitro-precursor.

Functional Group Transformations and Derivatization Strategies

Once the this compound core has been synthesized, further derivatization can be achieved through various functional group transformations. Oxidation and reduction reactions are fundamental tools for modifying the electronic and steric properties of the molecule.

Oxidation and Reduction Reactions

The pyrazine (B50134) ring and its substituents can undergo a variety of oxidation and reduction reactions, allowing for the introduction of new functional groups or the modification of existing ones.

Oxidation: The pyrazine ring itself is relatively electron-deficient and can be resistant to oxidation. However, substituents on the ring can be oxidized. For instance, if an alkyl group were present on the pyrazine ring, it could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) researchgate.net. The amino group of this compound could be susceptible to oxidation, potentially leading to the formation of nitroso or nitro derivatives under specific conditions. However, such transformations would need to be carefully controlled to avoid degradation of the pyrazine ring. In some contexts, pyrazine-2-carboxylic acid has been used as a co-catalyst in oxidation reactions, highlighting the stability of the pyrazine carboxylic acid moiety under certain oxidative conditions researchgate.netresearchgate.net.

Reduction: The carboxamide functional group is generally resistant to reduction. However, under harsh conditions with powerful reducing agents like lithium aluminum hydride (LiAlH₄), the amide could be reduced to an amine. This would transform this compound into 6-amino-2-(aminomethyl)pyrazine. Catalytic hydrogenation, which is effective for the reduction of nitro groups, could also potentially reduce the pyrazine ring itself under more forcing conditions, leading to piperazine (B1678402) derivatives. The choice of reducing agent and reaction conditions is therefore crucial in achieving selective transformations.

Nucleophilic and Electrophilic Substitution Reactions

The pyrazine ring, particularly when substituted with both an amino and a carboxamide group, presents a unique electronic environment that governs its reactivity towards nucleophiles and electrophiles. The inherent electron-deficient nature of the pyrazine ring is accentuated by the electron-withdrawing carboxamide group, making the ring susceptible to nucleophilic attack, especially when a suitable leaving group is present. Conversely, the amino group is a site of high electron density, making it the primary target for electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): A prominent example of nucleophilic substitution is the aminodehalogenation of chloropyrazine derivatives. In the synthesis of 3-benzylaminopyrazine-2-carboxamides, the starting material, 3-chloropyrazine-2-carboxamide (B1267238), reacts with various substituted benzylamines. mdpi.com In this reaction, the benzylamine (B48309) acts as the nucleophile, displacing the chlorine atom on the pyrazine ring. mdpi.com This type of reaction can be conducted using both conventional heating and microwave-assisted synthesis, with the latter often providing higher yields and shorter reaction times. mdpi.com The general scheme involves the nucleophilic attack of the amine on the carbon atom bearing the chlorine, followed by the departure of the chloride ion.

Electrophilic Substitution on the Amino Group: The exocyclic amino group on the pyrazine ring readily undergoes electrophilic substitution reactions, most notably acylation. For instance, 3-aminopyrazine-2-carboxamide (B1665363) can be acylated to form 3-acylaminopyrazine-2-carboxamides. mdpi.com This transformation typically involves reacting the parent compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. mdpi.com If other functional groups that are sensitive to the reaction conditions are present, such as a hydroxyl group on a substituent, they may require protection before the acylation step. mdpi.com

Below is a table summarizing representative substitution reactions for pyrazine carboxamide derivatives.

| Starting Material | Reagent | Reaction Type | Product |

| 3-Chloropyrazine-2-carboxamide | Substituted Benzylamine | Nucleophilic Aromatic Substitution | 3-Benzylaminopyrazine-2-carboxamide mdpi.com |

| 3-Aminopyrazine-2-carboxamide | Acid Chloride/Anhydride | Electrophilic Substitution (Acylation) | 3-Acylaminopyrazine-2-carboxamide mdpi.com |

| Substituted Pyrazine-2-carboxylic acid chloride | Ring Substituted Anilines | Nucleophilic Acyl Substitution | Substituted N-Aryl-pyrazine-2-carboxamide nih.gov |

Regioselective Synthesis of Substituted Pyrazine Analogues

Regioselectivity, the control of the position at which a chemical bond is formed, is a critical aspect of synthesizing substituted pyrazine analogues. The inherent electronic properties of the pyrazine ring and the influence of existing substituents direct the outcome of substitution reactions.

The pyrazine ring is a six-membered heterocyclic ring containing two nitrogen atoms, which makes it electron-deficient. nih.gov The electron density data show that the electron density is highest on the nitrogen atoms, while the carbon atoms are electron-poor. nih.gov This electronic distribution makes the carbon atoms of the pyrazine ring susceptible to nucleophilic attack.

In the case of 3-chloropyrazine-2-carboxamide, nucleophilic substitution occurs specifically at the C-3 position, leading to the formation of 3-substituted pyrazine-2-carboxamides. mdpi.com The presence of the electron-withdrawing carboxamide group at C-2 and the nitrogen atom at position 1 further activates the C-3 position towards nucleophilic attack, facilitating the displacement of the chloro group.

Similarly, for electrophilic reactions, the regioselectivity is dictated by the most nucleophilic site on the molecule. In this compound and its isomers like 3-aminopyrazine-2-carboxamide, the exocyclic amino group is significantly more nucleophilic than the pyrazine ring itself. Consequently, electrophilic attack, such as acylation, occurs regioselectively on this amino group, yielding N-acylated products rather than substitution on the ring carbons. mdpi.com

Formation of Schiff Base Derivatives

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. researchgate.netnih.gov The primary amino group of this compound is a suitable nucleophile for this transformation.

The synthesis is generally a reversible reaction carried out by refluxing the aminopyrazine derivative with the chosen aldehyde or ketone in a suitable solvent, often with acid or base catalysis to drive the reaction to completion. nih.govresearchgate.net The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate the stable imine, or Schiff base.

The versatility of this reaction allows for the introduction of a wide variety of substituents onto the pyrazine core, depending on the structure of the carbonyl compound used.

| Reactant A | Reactant B (Example Carbonyl Compounds) | Product Type |

| This compound | Aromatic Aldehydes (e.g., Benzaldehyde) | N-(Arylmethylene)-6-aminopyrazine-2-carboxamide |

| This compound | Heterocyclic Aldehydes (e.g., Furan-2-carboxaldehyde) nih.gov | N-(Hetarylmethylene)-6-aminopyrazine-2-carboxamide |

| This compound | Ketones (e.g., Acetone) | N-(Propan-2-ylidene)-6-aminopyrazine-2-carboxamide |

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions discussed is fundamental to optimizing reaction conditions and predicting product outcomes.

Nucleophilic Aromatic Substitution (SNAr): The aminodehalogenation of 3-chloropyrazine-2-carboxamide follows the SNAr mechanism. This is a two-step process.

Addition Step: The nucleophile (benzylamine) attacks the electron-deficient carbon atom bonded to the leaving group (chlorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring and the electron-withdrawing groups.

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final substituted product.

Electrophilic Substitution (Acylation of the Amino Group): The acylation of the exocyclic amino group is a standard nucleophilic acyl substitution reaction.

The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride).

This forms a tetrahedral intermediate.

The intermediate then collapses, reforming the carbonyl double bond and eliminating the leaving group (e.g., a chloride ion). A final deprotonation step by a base yields the neutral amide product.

Schiff Base Formation: The mechanism for Schiff base formation involves two key stages.

Nucleophilic Addition: The primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A proton transfer then occurs to form a neutral carbinolamine or hemiaminal intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated (often by an acid catalyst), turning it into a good leaving group (water). The lone pair on the adjacent nitrogen atom then helps to push out the water molecule, forming a carbon-nitrogen double bond. Deprotonation of the nitrogen results in the final Schiff base product.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) for Electronic Structure and Bond Strengths

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ijournalse.orgnih.gov For pyrazine (B50134) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and determine electronic properties. chemrxiv.orgopotek.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Table 1: Representative Calculated Geometrical Parameters for a Pyrazine Carboxamide Derivative Core Structure

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.40 Å |

| C2-C(O) | ~1.51 Å | |

| C(O)-N(H2) | ~1.35 Å | |

| C3-N(H2) | ~1.36 Å | |

| Bond Angle | N1-C2-C3 | ~122° |

| C2-C3-N4 | ~121° | |

| C2-C(O)-N(H2) | ~117° | |

| C3-C2-C(O) | ~120° |

Note: Values are generalized from DFT studies on similar pyrazine carboxamide structures.

Conformational Analysis and Tautomerism Studies

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional conformation. For 6-Aminopyrazine-2-carboxamide, computational methods such as molecular dynamics and energy minimization are employed to explore its conformational landscape. nih.govresearchgate.net

Studies on N-substituted 3-aminopyrazine-2-carboxamides have shown that the most stable conformers consistently feature key structural motifs. nih.gov A significant finding is the formation of an intramolecular hydrogen bond (IMHB) between a hydrogen atom of the amino group (the donor) and the oxygen atom of the carboxamide group (the acceptor). nih.gov This interaction plays a crucial role in stabilizing the planar arrangement of the molecule. Furthermore, calculations reveal that conformers with a trans orientation of the amide bond are energetically favored by a significant margin (typically 6–7 kcal/mol) over the corresponding cis conformers. nih.gov

Tautomerism, the interconversion of structural isomers, is another important aspect. For this compound, amino-imino tautomerization is a theoretical possibility. Computational studies on the related 3-aminopyrazine-2-carboxylic acid have identified that while the amino form is the most stable, imino tautomers can be generated through UV irradiation in matrix isolation experiments, indicating their existence on the potential energy surface. opotek.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For pyrazine derivatives, DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with greater ease of electronic excitation. researchgate.net In substituted pyrazine systems, the introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the HOMO and LUMO, thereby modifying the molecule's electronic properties and reactivity. rsc.org FMO analysis helps in predicting how the molecule will interact with biological targets or other chemical species. researchgate.net

Table 2: Representative FMO Data for Substituted Pyrazine Derivatives

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazine Carboxamide Derivative A | -6.5 | -1.8 | 4.7 |

| Pyrazine Carboxamide Derivative B | -6.2 | -2.5 | 3.7 |

Note: Values are illustrative and based on typical DFT calculations for related structures.

Reactivity Descriptors (e.g., Average Local Ionisation Energy, Fukui Functions, Bond Dissociation Energies)

Beyond FMO analysis, a range of other computational descriptors can be calculated to provide a more detailed picture of a molecule's reactivity. These descriptors are derived from the principles of conceptual DFT.

Average Local Ionization Energy (ALIE): ALIE is a descriptor that helps to identify the regions of a molecule from which an electron is most easily removed. It is visualized on the molecule's surface, where lower values indicate sites more susceptible to electrophilic attack.

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions pinpoint specific atoms that are most likely to participate in chemical reactions. chemrxiv.org

Bond Dissociation Energies (BDE): BDE calculations are used to estimate the energy required to break a specific bond homolytically. This information is valuable for predicting the molecule's stability and its susceptibility to degradation pathways such as autoxidation. chemrxiv.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. chemrxiv.org

Spectroscopic Property Simulations

Computational chemistry is an indispensable tool for the interpretation and prediction of various types of molecular spectra.

Simulated FT-IR, Raman, NMR, and UV Spectra

DFT calculations can accurately predict the vibrational spectra (FT-IR and Raman) of molecules. core.ac.uk By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. chemrxiv.org These calculated frequencies are often scaled by an empirical factor to better match experimental data. A detailed analysis of the vibrational modes, known as Potential Energy Distribution (PED), allows for the unambiguous assignment of each calculated frequency to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups like the N-H, C=O, and pyrazine ring modes. chemrxiv.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are compared to a reference compound (e.g., tetramethylsilane) to predict the NMR spectrum. This is particularly useful for confirming molecular structures and understanding the electronic environment of different atoms. mdpi.commdpi.com

Electronic absorption spectra (UV-Vis) are simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of absorption peaks. researchgate.netnih.govnih.gov These simulations help in assigning the observed absorption bands to specific electronic transitions, such as n→π* or π→π*. researchgate.net

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrazine Carboxamide Core

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Asymmetric Stretch (NH2) | ~3450 | ~3455 | Stretching of amino group |

| N-H Symmetric Stretch (NH2) | ~3330 | ~3335 | Stretching of amino group |

| C=O Stretch (Amide I) | ~1670 | ~1675 | Carbonyl stretching |

| N-H Bend (Amide II) | ~1600 | ~1605 | Bending of amide N-H |

| Pyrazine Ring Stretch | ~1580 | ~1585 | C=C and C=N stretching |

Note: Values are representative and sourced from studies on closely related pyrazine carboxamides. chemrxiv.orgmdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have been employed to understand the dynamic behavior of aminopyrazine-2-carboxamide derivatives and their interactions. Low mode molecular dynamics has been utilized to determine the global minimum energy conformations of N-substituted 3-aminopyrazine-2-carboxamides. mdpi.comnih.govresearchgate.net These studies revealed that conformers with trans amide bonds are energetically favored, being approximately 6–7 kcal/mol more stable than the corresponding cis conformers. nih.gov A significant finding from these computational analyses is the consistent presence of an intramolecular hydrogen bond (IMHB) between the 3-amino group (donor) and the carboxamidic oxygen (acceptor) in the lowest energy conformations of benzyl (B1604629), phenyl, and alkyl derivatives. mdpi.comnih.gov

This intramolecular interaction has important implications for the molecule's behavior in solution. The hydrogen atoms and lone electron pairs involved in the IMHB are less available to form hydrogen bonds with water molecules. nih.gov Consequently, these compounds are rendered less polar and more lipophilic than might be expected otherwise, which in turn affects their solubility. nih.gov For certain derivatives, such as those with a hydroxyl group on a phenyl substituent, additional intramolecular hydrogen bonds can form, further influencing the molecule's conformation and properties. mdpi.comnih.gov

MD simulations have also been used to investigate the stability of predicted binding modes of pyrazine-linked 2-aminobenzamides with histone deacetylase (HDAC) enzymes, confirming the preservation of key interactions like bidentate zinc-chelation over the simulation time. mdpi.com Similarly, simulations of 6-hydroxybenzothiazole-2-carboxamide derivatives with monoamine oxidase B (MAO-B) receptors showed stable binding, with RMSD values fluctuating between 1.0 and 2.0 Å, indicating conformational stability within the binding pocket. nih.gov

Structure-Activity Relationship (SAR) and Ligand Design Studies

The three-dimensional (3D) structures of N-substituted 3-aminopyrazine-2-carboxamides have been computationally predicted using energy minimization techniques. mdpi.comnih.govresearchgate.net These predictions were achieved using the AMBER10:EHT forcefield within the Molecular Operating Environment (MOE). mdpi.comnih.gov The process involved an initial minimization using a combination of steepest gradient and conjugate gradient methods, followed by a conformational search via low mode molecular dynamics to identify the global minimum energy structure for each compound. mdpi.comnih.gov

The substituents attached to the this compound scaffold significantly influence its molecular and biological properties. Structure-activity relationship (SAR) studies on various derivatives have provided insights into these effects.

In a series of N-substituted 3-aminopyrazine-2-carboxamides, the nature of the substituent on the carboxamide nitrogen (benzyl, alkyl, or phenyl) dictates the antimicrobial activity profile. nih.govresearchgate.net For instance, antibacterial activity was noted for phenyl and alkyl derivatives but was absent in benzyl derivatives. nih.govresearchgate.net Among the alkyl derivatives, an increase in the length of the carbon side chain correlated with increased antimycobacterial and antibacterial activity. nih.govresearchgate.net The substitution pattern on the phenyl ring of N-phenyl derivatives also plays a crucial role. The compound 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most active against Mycobacterium tuberculosis H37Rv in its series. nih.govresearchgate.net

Further studies on 3-acylaminopyrazine-2-carboxamides revealed that the carboxamide moiety at the C-2 position is critical for biological activity. mdpi.comnih.gov Replacing it with a methyl ester resulted in a complete loss of activity, highlighting the importance of the NH2 group as a hydrogen bond donor for target interaction. mdpi.com Modifying this group to N-methyl or N,N-dimethyl carboxamides also diminished or abolished the activity. mdpi.com In the case of pyrazine-2-carboxylic acid derivatives targeting Mycobacterium tuberculosis InhA protein, substitutions on the side chain (aromatic, cyclic, and aliphatic) affected the binding affinity, with an aliphatic n-octyl derivative showing the most favorable docking score. researchgate.netresearchgate.net

The table below summarizes the influence of different substituent types on the observed biological activity of aminopyrazine-2-carboxamide derivatives.

| Scaffold Modification | Substituent Type | Influence on Molecular/Biological Properties |

| N-Substituted 3-Aminopyrazine-2-carboxamides | Alkyl Chain Length | Increased length enhances antimycobacterial and antibacterial activity. nih.govresearchgate.net |

| N-Substituted 3-Aminopyrazine-2-carboxamides | Phenyl vs. Benzyl | Phenyl derivatives show antibacterial activity, while benzyl derivatives do not. nih.govresearchgate.net |

| 3-Acylaminopyrazine-2-carboxamides | C-2 Carboxamide | Essential for activity; replacement with ester or N-alkylation leads to loss of activity. mdpi.comnih.gov |

| Pyrazine-2-carboxylic acid derivatives | Side Chain (vs. InhA) | Aliphatic side chains can lead to better binding scores than aromatic or cyclic ones. researchgate.netresearchgate.net |

| 3-Benzylaminopyrazine-2-carboxamides | Benzyl Ring Substitution | Substituents like 4-methyl on the benzyl ring can enhance activity against M. tuberculosis. mdpi.com |

Molecular docking has been a valuable tool for elucidating the potential binding modes of this compound derivatives with various biological targets. These studies help rationalize observed biological activities and guide the design of more potent compounds.

In the context of antitubercular activity, derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been docked into the active site of mycobacterial enoyl-ACP reductase (InhA). mdpi.com The results indicated that the carboxamide group is crucial for binding, forming interactions in proximity to the Tyr158 residue and the NAD+ ribose. mdpi.com This positioning allows the substituent at the 3-position of the pyrazine ring to form additional interactions within the substrate-binding site. mdpi.com Similarly, docking studies of pyrazine-2-carboxylic acid derivatives with the InhA protein from Mycobacterium tuberculosis (PDB ID: 4DRE) revealed good binding interactions via hydrogen bonds and π-π stacking with active site residues. researchgate.netresearchgate.net

For pyrazine-linked 2-aminobenzamides designed as histone deacetylase (HDAC) inhibitors, docking studies were performed using crystal structures of HDAC1, HDAC2, and HDAC3. mdpi.com The compounds consistently showed a binding mode where the 2-aminobenzamide (B116534) moiety chelates the catalytic zinc ion, a key interaction for HDAC inhibition. mdpi.com

The table below presents a summary of molecular docking studies performed on aminopyrazine-2-carboxamide derivatives against different protein targets.

| Compound Series | Protein Target | Key Findings from Docking |

| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterial enoyl-ACP reductase (InhA) | The carboxamide group interacts near Tyr158 and NAD+, while the benzylamino group occupies the substrate-binding pocket. mdpi.com |

| Pyrazine-2-carboxylic acid derivatives | M. tuberculosis InhA (PDB: 4DRE) | Interactions occur through hydrogen bonding and π-π stacking within the active site. researchgate.netresearchgate.net |

| Pyrazine linked 2-Aminobenzamides | Histone Deacetylases (HDAC1, 2, 3) | The 2-aminobenzamide group acts as a zinc-binding group, crucial for inhibitory activity. mdpi.com |

| 3-Acylaminopyrazine-2-carboxamides | Mycobacterial Prolyl-tRNA Synthetase (ProRS) | The C-2 carboxamide NH2 group is a key hydrogen bond donor for target interaction. mdpi.com |

Theoretical investigations into the non-linear optical (NLO) properties of pyrazine derivatives have been conducted, although specific studies focusing solely on this compound are not extensively documented. However, research on related pyrazine structures provides insight into their potential NLO characteristics.

Studies on X-shaped pyrazine derivatives, investigated through Hyper-Rayleigh Scattering (HRS) measurements and Density Functional Theory (DFT) calculations, have shown that the NLO response is highly dependent on the substitution pattern. rsc.org The relative positioning of donor and acceptor substituents on the pyrazine ring significantly influences the anisotropy of the NLO response, leading to either dipolar or octupolar characteristics. rsc.org

Computational methods, such as DFT, are commonly used to predict NLO properties. jmcs.org.mx For organic molecules, properties like the first hyperpolarizability (β) are calculated to assess their second-order NLO response. nih.gov The presence of donor-acceptor groups across a π-conjugated system is a common strategy for designing molecules with significant NLO properties. jmcs.org.mx In the case of this compound, the amino group (donor) and the carboxamide group (acceptor) on the pyrazine ring could potentially give rise to NLO effects, though specific computational predictions are needed to quantify this.

Coordination Chemistry and Supramolecular Assembly of 6 Aminopyrazine 2 Carboxamide and Its Carboxylic Acid Precursors

Ligand Design and Coordination Modes

The design of ligands based on the pyrazine (B50134) framework is central to constructing complex molecular architectures. The strategic placement of functional groups like amino and carboxamide or carboxylate moieties on the pyrazine ring dictates the ligand's coordination behavior, influencing the geometry and dimensionality of the resulting metal assemblies.

The multifunctionality of pyrazine-2-carboxamide, a closely related compound, offers significant possibilities in crystal engineering due to its chelating properties and its ability to act as a linker between metal centers. lew.ro For instance, Schiff bases derived from pyrazine-2-carboxamide can act as bidentate ligands, coordinating through the azomethine nitrogen and a phenolic oxygen. researchgate.net Similarly, other pyrazine derivatives have been shown to act as bidentate ligands, coordinating via a pyrazine ring nitrogen and an azomethine nitrogen atom. nih.gov In some structures, pyrazine-amide ligands can even exhibit a tridentate coordination mode, bridging two metal ions to form polymeric sheets. lew.ro The carboxylic acid precursors, such as 3-aminopyrazine-2-carboxylic acid, can also display varied coordination, including monodentate coordination through the carboxylate group. researchgate.net

The coordination properties of these ligands are heavily influenced by their electronic characteristics. Pyrazine/pyridine-amide ligands are recognized for their strong σ-donor capabilities, which allows them to stabilize a wide range of metal oxidation states and geometries. researchgate.net The pyrazine ring itself has an imbalanced electron density distribution due to the strong inductive effect of its two symmetrically placed nitrogen atoms, which affects its interaction with metal centers. nih.gov

The nature of the metal ion and the specific ligand structure have a profound impact on the electronic properties of the resulting complex. The interplay between the ligand's donor atoms and the metal's coordination sphere can influence metal-centered redox potentials and even induce changes in the spin-state of the metal, as has been observed in certain iron(III) complexes. researchgate.net Furthermore, the coordination of the ligand to a metal can alter the electronic landscape of the ligand itself, which in turn can affect the strength of intermolecular interactions within the crystal lattice. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using 6-aminopyrazine-2-carboxamide and its precursors has yielded a rich variety of compounds with diverse transition metals. These complexes are typically characterized using a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) and UV-Vis spectroscopy, and elemental analysis to determine their structure, bonding, and properties.

A wide range of transition metals has been successfully incorporated into complexes with pyrazine-amide and pyrazine-carboxylate ligands. Research has documented the synthesis of complexes with metals such as copper, iron (in both Fe(II) and Fe(III) oxidation states), cobalt, and manganese. researchgate.net Other studies have expanded this list to include ruthenium, nickel, palladium, zinc, and cadmium. researchgate.net

The versatility of these ligands is further demonstrated by their ability to form complexes with a broader spectrum of metals. For example, 3-aminopyrazine-2-carboxylic acid has been used to synthesize complexes containing molybdenum, tungsten, rhodium, platinum, silver, and iridium. researchgate.net The specific metal and ligand combination dictates the final geometry of the complex, which can range from tetrahedral and square planar to octahedral. researchgate.net

Interactive Table: Examples of Transition Metal Complexes with Pyrazine-Amide/Carboxylate Ligands

| Ligand | Metal Ion(s) | Observed Geometry | Reference |

| Schiff base of Pyrazine-2-carboxamide | Fe(III), Ru(III) | Octahedral | researchgate.net |

| Schiff base of Pyrazine-2-carboxamide | Co(II), Zn(II), Cd(II), Hg(II) | Tetrahedral | researchgate.net |

| Schiff base of Pyrazine-2-carboxamide | Ni(II), Cu(II), Pd(II) | Square Planar | researchgate.net |

| Pyrazinamide (B1679903) (PZ) | Cu(II), Fe(II), Fe(III), Co(II), Mn(II) | Not specified | researchgate.net |

| 3-Aminopyrazine-2-carboxylic acid (Hapc) | Mo, W, U, Ru, Rh, Pd, Pt, Ag, Ir | Various | researchgate.net |

| Pyrazine-2-carboxamide (PYZ-AM) | Cu(II) | Elongated Octahedral | lew.ro |

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Ag(I) | Not specified | researchgate.net |

| Pyrazine | Pt(II) | Not specified | uzh.chresearchgate.net |

Beyond discrete molecular complexes, this compound and its precursors are excellent building blocks for constructing extended, multi-dimensional structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com In these materials, the ligand acts as a "linker" or "strut" that connects metal ions or metal clusters ("nodes") into one-, two-, or three-dimensional networks.

The ability of the pyrazine ligand to bridge metal centers is key to forming these extended architectures. For example, pyrazine-2-carboxamide has been used to create a two-dimensional polymeric grid with copper(II) ions. lew.ro By varying the metal, solvent, or reaction conditions, it is possible to control the dimensionality of the resulting polymer, leading to the formation of 1D chains, 2D layers, or 3D frameworks. mdpi.comnih.gov Coordination polymers have been synthesized with various metals, including cobalt(II), copper(II), zinc(II), and cadmium(II). mdpi.comnih.govmdpi.com The pyrazine moiety itself can act as a pillar to connect layers, creating robust 3D frameworks with porous structures suitable for applications like gas storage. rsc.orgnih.gov

A particularly interesting application of these pyrazine-based ligands is in the construction of heterometallic systems, where two or more different metal ions are incorporated into a single structure. nih.gov The ligands can be designed to selectively bind different metals at distinct coordination sites or to act as bridges between different metal centers.

For instance, 2-pyrazinecarboxylic acid has been utilized to synthesize a three-dimensional MOF that contains heterometallic [Fe-Ag] building units. acs.org In another example, a simple pyrazine ligand was shown to bridge two complex {Cu10Ir3} cluster units, demonstrating its ability to link large, pre-formed polymetallic cores. nih.gov Ligands derived from 2,6-pyrazine dicarboxamide have been used to create heterometallic complexes containing both Co(III) and Ag(I). researchgate.net Similarly, aminopyridine-2-carboxylate, an analogue, has been used to form metal-organic chains containing both sodium and various lanthanide ions, such as terbium, erbium, and ytterbium. nih.gov This approach allows for the rational design of multifunctional materials that combine the properties of different metals within a single framework.

Intermolecular Interactions and Supramolecular Architecture

The supramolecular architecture of coordination compounds derived from this compound and its carboxylic acid precursors is dictated by a complex interplay of non-covalent interactions. These interactions, including hydrogen bonding, halogen bonding, and π-π stacking, govern the assembly of individual molecules into well-defined one-, two-, and three-dimensional structures.

Hydrogen bonding plays a pivotal role in the crystal engineering of pyrazine derivatives. The presence of both hydrogen bond donors (the amino group and amide N-H) and acceptors (the pyrazine nitrogen atoms and the carbonyl oxygen) in this compound facilitates the formation of extensive and robust hydrogen bonding networks.

In the solid state, aminopyrazine derivatives frequently form self-complementary N–H∙∙∙N pyrazine dimers, characterized by the R²₂(8) graph set notation. These Watson-Crick-like base pairing interactions are a recurring motif in the supramolecular assembly of these compounds mdpi.com. Beyond these dimeric structures, non-cyclic intermolecular hydrogen bonds, such as N–H∙∙∙N' or N–H∙∙∙O, can extend the structure into infinite polymeric chains mdpi.com.

Theoretical studies on aminopyrazine (AP) and its complexes with protic solvents like methanol (B129727) have shown that intermolecular multiple hydrogen bonds can form in the ground state nih.gov. These hydrogen bonds are often strengthened in the electronic excited states, influencing the photochemical processes of the molecule nih.gov. The formation of an extra hydrogen-bonded network, for instance with water molecules, can systematically affect processes like ground state double proton transfer researchgate.net.

Table 1: Common Hydrogen Bonding Motifs in Aminopyrazine Derivatives

| Motif | Description | Graph Set Notation |

|---|---|---|

| Dimer | Self-complementary pairing between two aminopyrazine molecules. | R²₂(8) |

| Chain | Extension of the structure into one dimension through non-cyclic hydrogen bonds. | C(n) |

Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, serves as a significant tool in the design of supramolecular assemblies. In derivatives of N-phenylpyrazine-2-carboxamide, the introduction of halogen substituents on the phenyl ring can lead to the formation of halogen bonding synthons between adjacent halophenyl and pyrazine rings researchgate.net.

The strength and directionality of these interactions are influenced by the nature of the halogen atom and its position on the aromatic ring researchgate.net. For instance, C–I∙∙∙N and C–Br∙∙∙N interactions are common, with the distances being shorter than the sum of the van der Waals radii of the involved atoms researchgate.net. Theoretical calculations have shown that the energies of these N···X (X = Cl, Br, I) halogen bonds can range from -9.43 to -23.67 kJ mol⁻¹ researchgate.net.

Table 2: Characteristics of Halogen Bonding in Phenylpyrazinamide Derivatives

| Interaction Type | Typical Distance Reduction (vs. van der Waals radii) | Calculated Interaction Energy Range |

|---|---|---|

| N···I | 2.2–7.7% | -9.43 to -23.67 kJ mol⁻¹ |

| N···Br | 2.2–7.7% | -9.43 to -23.67 kJ mol⁻¹ |

The planar nature of the pyrazine ring in this compound and its derivatives facilitates face-to-face or offset π-π stacking arrangements. These interactions are a key feature in the crystal packing of many aromatic compounds, influencing their physical properties. In certain platinum(II) complexes featuring a 2,6-di(pyrid-2-yl)pyrazine ligand, π-π and Pt···Pt interactions become predominant at higher temperatures as hydrogen bonds are disrupted, leading to changes in the material's properties nih.gov.

In addition to π-π stacking, other aromatic interactions such as N–H···π interactions can play a significant role. For example, in coordination polymers of Co(II) and Cu(II) with phthalic acid and 2-aminopyrazine, N–H···π interactions between the amino group of the pyrazine and the aromatic ring of the phthalate (B1215562) ligand contribute to the formation of two-dimensional layered structures mdpi.com. The strength of these interactions can be influenced by the coordination of the metal ion mdpi.com.

In the crystal structure of a copper complex, for example, uncoordinated water molecules have been observed to form hexameric clusters with a chair conformation through hydrogen bond interactions nih.govresearchgate.net. These clusters can further assemble into one-dimensional chains containing alternating (H₂O)₆ and [(H₂O)₄O₂] rings nih.govresearchgate.net. The formation of such ordered water assemblies highlights the structure-directing role that solvent molecules can play in supramolecular chemistry.

The recognition and encapsulation of hydrated anion clusters within supramolecular capsules further underscores the importance of water in these systems nih.gov. The hydration sphere of ions can form a variety of cluster complexes, which can then be selectively bound by appropriately designed host molecules nih.gov.

Electronic and Magnetic Properties of Coordination Compounds

The coordination of this compound and its precursors to metal centers can give rise to interesting electronic and magnetic properties, largely influenced by the nature of the metal, the ligand, and the resulting supramolecular structure.

The electronic absorption spectra of coordination compounds containing aminopyrazine ligands often exhibit bands corresponding to intra-ligand (π→π* and n→π*) and ligand-to-metal or metal-to-ligand charge transfer (LMCT or MLCT) transitions. The formation of charge-transfer (CT) complexes between electron donors, such as aminopyridine derivatives, and electron acceptors is characterized by the appearance of a new, intense absorption band in the UV-visible region sphinxsai.com.

In complexes of aminopyridine with π-acceptors, charge transfer bands can be observed, and the stoichiometry of these complexes can be determined to be 1:1 or other ratios depending on the specific donor and acceptor researchgate.net. The energy of these charge transfer transitions provides insight into the electronic communication between the donor and acceptor moieties.

For certain metal complexes, such as those of Rhenium(I), both intra-ligand (IL) π-π* and MLCT excited states can be formed upon photoexcitation nih.gov. Time-resolved infrared spectroscopy can be used to probe the dynamics of these excited states and determine the nature of the charge transfer, for instance, whether it is from the metal to the phenazine (B1670421) or phenanthroline portion of a larger ligand nih.gov. The electronic properties of these complexes are tunable by modifying the substituents on the ligands, which in turn affects the energies of the molecular orbitals involved in the electronic transitions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aminopyrazine |

| N-phenylpyrazine-2-carboxamide |

| 2-aminopyrazine |

| Pyrazinamide |

| 2,6-di(pyrid-2-yl)pyrazine |

| Phthalic acid |

| 2-aminopyridine |

| Rhenium(I) |

| Copper(I) |

| Cobalt(II) |

| Copper(II) |

Magnetic Susceptibility and Behavior of Metal Complexes

The magnetic properties of metal complexes are fundamentally linked to the number of unpaired electrons in the d-orbitals of the central metal ion and the nature of the interactions between these ions. The ligands, in this case, this compound and its precursors, play a crucial role in determining the electronic configuration and the resulting magnetic behavior of the complex.

Research on metal complexes of the related ligand, 3-aminopyrazine-2-carboxylic acid (Hapc), has provided valuable data on their magnetic moments. These measurements help in elucidating the geometry and bonding within the complexes. For instance, the magnetic moments of several transition metal complexes of 3-aminopyrazine-2-carboxylic acid have been determined, indicating their paramagnetic or diamagnetic nature.

In a study of various transition metal complexes with a Schiff base derived from pyrazine-2-carboxamide, the magnetic moments were used to propose the geometry of the complexes. For example, an Fe(III) complex was found to have a magnetic moment of 5.69 B.M., consistent with a high-spin octahedral geometry. Similarly, a Co(II) complex exhibited a magnetic moment of 4.44 B.M., suggesting a tetrahedral geometry, while a Cu(II) complex with a magnetic moment of 1.91 B.M. was proposed to have a square planar geometry researchgate.net.

The magnetic susceptibility of copper(II) pyrazinamide complexes has been studied over a range of temperatures. For instance, complexes with the formula [Cu(pyzA)₂X₂] (where pyzA = pyrazine-2-carboxamide and X = Cl or Br) exhibit antiferromagnetic interactions, as indicated by the maxima in their magnetic susceptibility at low temperatures researchgate.net. This behavior is characteristic of a one-dimensional chain structure where the halide ions bridge the copper centers. In contrast, the perchlorate (B79767) complex, [{Cu(pyzA)₂(ClO₄)₂}n], follows the Curie-Weiss law down to low temperatures, indicating weaker magnetic interactions researchgate.net.

The magnetic behavior of metal complexes is a direct consequence of the presence of unpaired electrons. Paramagnetic substances, which contain unpaired electrons, are attracted to magnetic fields, whereas diamagnetic substances, with all electrons paired, are weakly repelled. The strength of the magnetic property in paramagnetic complexes is proportional to the number of unpaired electrons omicsonline.org.

Interactive Data Table: Magnetic Moments of Metal Complexes with a Pyrazine-2-carboxamide Schiff Base Derivative.

| Metal Ion | Complex | Magnetic Moment (B.M.) | Proposed Geometry |

| Fe(III) | [Fe(C₁₂H₈N₃O₂)Cl₂]Cl | 5.69 | Octahedral |

| Ru(III) | [Ru(C₁₂H₈N₃O₂)Cl₂]Cl | 1.78 | Octahedral |

| Co(II) | [Co(C₁₂H₈N₃O₂)Cl] | 4.44 | Tetrahedral |

| Cu(II) | [Cu(C₁₂H₈N₃O₂)Cl] | 1.91 | Square Planar |

Data sourced from a study on a Schiff base derived from pyrazine-2-carboxamide and 2-hydroxybenzaldehyde researchgate.net.

Electrochemical Properties of Coordination Compounds

The electrochemical properties of coordination compounds, particularly their redox behavior, are critical for understanding their potential applications in areas such as catalysis, sensing, and molecular electronics. Cyclic voltammetry is a powerful technique used to investigate the redox processes of these complexes.

Studies on pyrazine-based ligands and their metal complexes have shown that the pyrazine ring can actively participate in electron transfer processes. The electrochemical behavior of pentacarbonyl(pyrazine)metal(0) complexes of Group 6 elements (Cr, Mo, W) has been investigated using cyclic voltammetry. These studies revealed that the complexes undergo oxidation at different potentials, with the first oxidation peak being pseudo-reversible for the tungsten complex. The electrolysis of W(CO)₅pz leads to the formation of [W(CO)₅pz]⁺ libretexts.org.

The electrochemical investigation of various transition metal complexes often reveals quasi-reversible one-electron transfer processes. For example, Co(II) and Cu(II) complexes with a Schiff base derived from isatin (B1672199) monohydrazone exhibited quasi-reversible single-electron transfer, while Mn(II) and Fe(III) complexes showed two redox peaks corresponding to quasi-reversible one-electron transfer processes.

Interactive Data Table: Electrochemical Data for Pentacarbonyl(pyrazine)metal(0) Complexes.

| Metal | Complex | First Oxidation Peak Potential (V vs. SCE) |

| Cr | Cr(CO)₅pz | 1.50 (irreversible) |

| Mo | Mo(CO)₅pz | 1.30 (irreversible) |

| W | W(CO)₅pz | 1.10 (pseudo-reversible) |

Data obtained from cyclic voltammetry in a dichloromethane-(n-Bu)₄NBF₄ solvent-electrolyte system libretexts.org.

Advanced Research Applications and Future Directions Non Clinical/non Safety

Catalytic Applications

The electron-deficient nature of the pyrazine (B50134) ring, combined with the coordination capabilities of its nitrogen atoms and the carboxamide group, makes its derivatives valuable components in various catalytic systems. While not typically a primary catalyst itself, 6-Aminopyrazine-2-carboxamide serves as a foundational structure for developing highly effective ligands and co-catalysts.

Role in Organic Transformations (e.g., Oxidation, Condensation Reactions)

Pyrazine derivatives play a significant role as ancillary ligands or co-catalysts in challenging organic transformations, particularly in oxidation and cross-coupling reactions.

Oxidation Reactions: Pyrazine-2-carboxylic acid, a close analogue of this compound, is a key component in highly efficient oxidation systems. When combined with a vanadium derivative, hydrogen peroxide, and molecular oxygen, it forms a potent catalytic mixture capable of oxidizing saturated hydrocarbons to alkyl hydroperoxides at low temperatures. In this system, the pyrazine-2-carboxylic acid acts as a co-catalyst. The proposed mechanism involves the formation of a vanadium-peroxo complex coordinated to the pyrazine derivative. The rate-limiting step is the monomolecular decomposition of this complex, which initiates a radical process leading to the desired hydroperoxidation of the alkane.

Cross-Coupling Reactions: Halogenated pyrazines are important substrates in transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds rsc.org. In reactions like the Suzuki-Miyaura coupling, pyrazine derivatives serve as the structural core onto which new functional groups are built rsc.orgresearchgate.netnih.govsemanticscholar.org. For instance, palladium nanoparticles supported by a pyrazine derivative host have demonstrated high catalytic activity and recyclability in Suzuki coupling reactions researchgate.net. The pyrazine moiety acts as a supramolecular host, stabilizing the palladium nanoparticles and preventing agglomeration, thus maintaining high catalytic efficiency researchgate.netresearchgate.net. Although the pyrazine compound is technically a substrate or a ligand platform rather than the catalyst itself, its electronic properties are crucial for the reaction's success rsc.org. Pyrazine derivatives are also employed in other significant coupling reactions, including Sonogashira, Heck, and Negishi reactions rsc.orgtandfonline.comresearchgate.net.

Design of Catalytic Systems and Optimization

The design of effective catalytic systems often relies on the rational selection and modification of ligands to tune the catalyst's activity, selectivity, and stability. Pyrazine carboxamides are excellent scaffolds for this purpose due to their rigid structure and tunable electronic properties.

The strategic placement of pyrazine units within a ligand framework can have a profound impact on the catalytic performance of a metal center nih.gov. In a bioinspired approach, cobalt complexes with pentadentate ligands incorporating pyrazine moieties were designed for the electro- and photocatalytic generation of hydrogen from water nih.gov. Research demonstrated that the geometric position of the redox-active pyrazine donor—whether axial or equatorial to the cobalt center—markedly affects the overpotential required for proton reduction nih.govrsc.org. The equatorial pyrazine isomer proved to be a significantly more active catalyst, highlighting the importance of precise structural design in directing multielectron transformations nih.gov. This principle of optimizing the electronic interplay between a metal and a redox-active ligand is central to designing next-generation catalysts rsc.org.

Furthermore, structure-activity relationship (SAR) studies, while often associated with drug discovery, provide a clear framework for optimizing catalytic systems researchgate.netnih.govunipd.itnih.gov. By systematically modifying the substituents on the pyrazine ring, researchers can fine-tune the steric and electronic environment of the catalytic site. This approach allows for the optimization of factors like substrate binding, activation, and product release, leading to more efficient and selective catalytic processes.

Materials Science Applications

The inherent properties of the pyrazine ring—its aromaticity, planarity, and electron-accepting nature—make this compound a valuable building block for advanced functional materials.

Development of Organic Electronic Materials (e.g., Non-Linear Optics)

Derivatives of pyrazine are promising candidates for non-linear optical (NLO) materials, which are crucial for applications in optical data storage, signal processing, and telecommunications unamur.be. The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). Large β values are typically achieved in molecules with strong electron donor and acceptor groups connected by a π-conjugated system.

Pyrazine derivatives designed in a Λ-shape or X-shape, incorporating a dicyanopyrazine unit as an acceptor and various donor groups, have been investigated for their NLO properties unamur.bersc.orgupce.cz. Density Functional Theory (DFT) calculations and Hyper-Rayleigh Scattering (HRS) measurements have shown that these compounds possess significant NLO responses unamur.bersc.org. The magnitude and symmetry of the NLO response can be tuned by altering the relative positions of the donor and acceptor groups on the pyrazine core and by extending the π-conjugated linker rsc.orgupce.cz. These studies demonstrate that the electron-deficient pyrazine ring is highly effective at mediating charge transfer, a key requirement for a large second-order NLO effect.

| Pyrazine Derivative Type | Key Structural Features | Observed NLO Property |

| Λ-Shaped | 4,5-dicyanopyrazine acceptor, N,N-dimethylamino donors, enlarged π-conjugated linkers | Dominant dipolar character in first hyperpolarizability (β) unamur.be. |

| X-Shaped (2,3-isomers) | Donor and acceptor groups on adjacent carbons | Strongly dipolar NLO response rsc.org. |

| X-Shaped (2,6-isomers) | Donor and acceptor groups across the ring | Mostly octupolar NLO response rsc.org. |

| Thiophene-Enlarged Λ-Shaped | Cyano acceptors, methoxy (B1213986) donors, 2,5-thiophene linkers | Second-order NLO responses rationalized by electronic structure changes upce.cz. |

Advanced Materials with Proton Conductivity

Pyrazine-based frameworks have emerged as a new class of materials for proton exchange membranes (PEMs), which are essential components of fuel cells. The nitrogen atoms in the pyrazine ring can act as proton acceptors, facilitating proton transport.

A pyrazine-based covalent organic framework (COF), PyHATP-1, was designed for this purpose bohrium.comresearchgate.net. While the initial material showed modest proton conductivity, a post-synthetic modification dramatically enhanced its performance. By sulfonating the intrinsic pore surface of the COF, the proton conductivity was increased exponentially bohrium.comresearchgate.net. The presence of sulfonic acid groups significantly improves the affinity of the material for proton carriers like water molecules, creating efficient pathways for proton transport bohrium.com. This work demonstrates that pyrazine-based COFs are robust and highly tunable platforms for creating effective proton-conductive electrolytes bohrium.comresearchgate.net. Another study on a crystalline porphyrazine-linked fused aromatic network (Pz-FAN) built from pyrazine blocks also showed a high magnitude of proton conductivity kaust.edu.saresearchgate.net.

| Material | Condition | Proton Conductivity (S cm⁻¹) |

| PyHATP-1 (unsulfonated) | 353 K, 98% RH | 7.2 × 10⁻⁶ bohrium.comresearchgate.net |

| PyHATP-1-SO₃H (sulfonated) | 353 K, 98% RH | 1.3 × 10⁻³ bohrium.comresearchgate.net |

| H₃PO₄@PyHATP-1 (unsulfonated) | - | 2.0 × 10⁻³ bohrium.comresearchgate.net |

| H₃PO₄@PyHATP-1-SO₃H (sulfonated) | - | 0.88 × 10⁻¹ bohrium.comresearchgate.net |

| Pz-FAN | - | 1.16 × 10⁻² kaust.edu.saresearchgate.net |

Biochemical and Mechanistic Studies (Excluding Clinical Efficacy/Safety)

Beyond its potential therapeutic uses, this compound and its derivatives serve as valuable molecular probes for studying biochemical pathways and enzymatic mechanisms. These non-clinical studies focus on understanding the fundamental interactions between the small molecule and its biological target.

Enzyme Inhibition Mechanisms: Pyrazine carboxamides have been identified as potent and selective inhibitors of various kinases, which are key regulators of cellular signaling. For example, a series of pyrazine carboxamide derivatives were discovered to be selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling researchgate.netnih.govconsensus.app. Structure-based drug design and optimization studies revealed that the carboxamide moiety was essential for high inhibitory potency and selectivity researchgate.net.

In another study, several 3-amino-N-substituted-pyrazine-2-carboxamide derivatives were evaluated as inhibitors against a panel of eight tyrosine kinases (TKs) ajchem-a.comcivilica.com. The research found that these compounds exhibited diverse inhibitory activities. Molecular docking analyses provided insight into the binding mechanism, revealing that the inhibitors interact with the kinase active site through a combination of hydrogen bonds and hydrophobic interactions ajchem-a.com. For instance, 3-amino-N-phenylpyrazine-2-carboxamide was found to inhibit AXL receptor tyrosine kinase 1 (AXL1) by forming hydrogen bonds with proline and methionine residues in the active site ajchem-a.com.

| Compound | Target Tyrosine Kinase | Inhibitory Activity (%) at 10 µM | Binding Energy (kcal/mol) |

| 3-amino-N-(4-methylbenzyl)pyrazine-2-carboxamide | AXL1 | 21% | -7.0 |

| 3-amino-N-phenylpyrazine-2-carboxamide | AXL1 | 41% | -6.3 |

| 3-amino-N-phenylpyrazine-2-carboxamide | TRKA | 34% | -6.8 |

Photochemical Mechanisms: Understanding the photochemical behavior of molecules is crucial for applications ranging from photoredox catalysis to materials stability. Studies on the UV-induced photolysis of 3-aminopyrazine-2-carboxylic acid have shown that a key initial step is decarboxylation—the loss of a CO₂ molecule mdpi.com. This photochemical decarboxylation generates reactive intermediates that can then undergo further complex reactions mdpi.comnih.govnih.govorganic-chemistry.org. This fundamental mechanistic insight is valuable for predicting the stability of pyrazine-based materials under UV irradiation and for designing novel photocatalytic reactions where carboxylic acids can be used as sources of alkyl radicals nih.govnih.govorganic-chemistry.org.

Analytical Chemistry Applications

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method, such as enhancing its detectability in techniques like HPLC. Common derivatizing agents add a chromophore for UV-visible detection or a fluorophore for fluorescence detection.

A thorough review of scientific literature indicates that this compound and its direct derivatives are not commonly employed as derivatizing agents in analytical chemistry. Research has focused on the synthesis of these compounds for their biological activities, rather than their use as reagents to modify other analytes for enhanced detection. The field of analytical derivatization typically relies on established reagents like o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (Fmoc-Cl) for the analysis of amines and amino acids. While pyrazine-containing structures can be fluorescent, their application as standard derivatizing agents for routine analytical chemistry has not been established.

Role in Agri-Chemical Research (e.g., Herbicidal Properties)

The biological activity of pyrazine derivatives extends into the field of agrochemical research. Substituted pyrazine-2-carboxamides have been designed and evaluated for their potential as herbicides and other plant growth regulators.

The primary mechanism investigated for their herbicidal action is the inhibition of photosynthesis. Specific derivatives have been shown to inhibit the oxygen evolution rate in spinach chloroplasts, a key process in Photosystem II. The efficacy of this inhibition is closely tied to the chemical structure of the substituents on the pyrazine and carboxamide moieties. For example, in a series of substituted N-phenylpyrazine-2-carboxamides, a 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as the most potent inhibitor of the oxygen evolution rate.

Beyond direct herbicidal action, some pyrazine carboxamides have been studied as "abiotic elicitors." These compounds can stimulate the production of valuable secondary metabolites in plant cell cultures. For instance, certain derivatives have been shown to dramatically increase flavonoid production in cultures of Ononis arvensis, suggesting a potential application in the biotechnological production of plant-derived natural products.

Table 2: Interactive Data on Herbicidal Activity of Substituted Pyrazine-2-Carboxamides This table is interactive. Click on headers to sort.

| Compound Derivative | Target | Activity (IC50) |

|---|---|---|

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Oxygen Evolution Rate (Spinach) | 51.0 µmol∙L⁻¹ |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorophyll Content (C. vulgaris) | 44.0 µmol∙L⁻¹ |

Emerging Research Areas and Unexplored Potentials

The this compound scaffold continues to present numerous opportunities for future research. Based on current findings, several emerging areas and unexplored potentials can be identified:

Selective Kinase Inhibitors : Building on the initial success with FGFR inhibitors, there is significant potential to develop highly selective inhibitors for other kinase families by further exploring the SAR of this scaffold. This could lead to novel chemical probes for studying cell signaling or starting points for drug discovery in areas like immuno-oncology.

Advanced Antimicrobial Agents : With the rise of drug-resistant pathogens, the demonstrated broad-spectrum activity of aminopyrazine-2-carboxamides against bacteria, fungi, and mycobacteria warrants further investigation. Future work could focus on optimizing the scaffold to overcome resistance mechanisms or to develop agents with novel modes of action.

Materials Science : The pyrazine ring is an electron-deficient system, and its derivatives can possess interesting photophysical properties. The potential of these compounds in the development of organic electronics, sensors, or functional dyes remains largely unexplored.

Chemical Biology Probes : The ability to systematically modify the aminopyrazine-2-carboxamide structure makes it an attractive candidate for the development of chemical biology probes. By attaching fluorescent tags or reactive groups, these molecules could be used to visualize and study specific enzymes or biological processes in living systems.

The continued exploration of this versatile chemical entity promises to unlock new applications across diverse scientific disciplines.

Q & A

Q. What are the standard synthetic routes for 6-Aminopyrazine-2-carboxamide derivatives?

Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, 3-Aminopyrazine-2-carboxamides are prepared by reacting amines with activated pyrazine intermediates (e.g., chloropyrazines) under reflux in polar solvents like DMF. Catalytic systems (e.g., HOBt/EDCI) enhance coupling efficiency. Structural confirmation requires ¹H/¹³C NMR, HRMS, and X-ray crystallography to resolve hydrogen-bonding networks .

Q. How is this compound characterized for purity and stability?

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Stability studies under varying pH (1–13) and thermal conditions (25–60°C) are critical. Intra/intermolecular hydrogen bonding, as observed in crystallographic studies, contributes to thermal stability up to 200°C .

Q. What are the primary applications of this compound in medicinal chemistry?

The scaffold is used to develop antimicrobial and anti-inflammatory agents. Substitutions at the carboxamide position (e.g., piperazine or benzothiazole groups) enhance bioactivity. Recent studies report MIC values of 2–8 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis .

Advanced Research Questions

Q. How can reaction conditions be optimized for nitration of pyrazinecarboxamide precursors?

Nitration of 3-hydroxypyrazine-2-carboxamide to 3-hydroxy-6-nitropyrazine-2-carboxamide requires precise control of KNO₃/H₂SO₄ ratios (1:3 molar) at 0–5°C. Excess HNO₃ increases byproduct formation (e.g., di-nitrated derivatives). Yields improve to >85% using dropwise addition over 2 hours, followed by ice-water quenching .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

Discrepancies often stem from poor solubility or metabolic instability. A tiered approach includes:

- ADMET profiling : Microsomal stability assays (e.g., t₁/₂ > 30 min in rat liver microsomes).

- Structural modulation : Introducing hydrophilic groups (e.g., PEG chains) increases solubility by 3-fold, while piperazine substitutions improve blood-brain barrier penetration .

Q. How are dual-action prodrugs designed using this compound scaffolds?

Prodrugs combine antioxidant (e.g., phenolic groups) and anti-inflammatory (e.g., NSAID conjugates) moieties. For example, imidazo-pyrazinone derivatives release active components upon oxidation. Kinetic studies show 80% payload release within 6 hours in simulated inflammatory environments .

Q. What mechanistic insights explain variable cytotoxicity in carboxamide derivatives?

Cytotoxicity (IC₅₀ = 10–50 µM in human keratinocytes) correlates with substituent electronic effects. Electron-withdrawing groups (e.g., -NO₂) increase DNA intercalation, while bulky substituents reduce mitochondrial membrane disruption. ROS generation assays and comet assays validate these trends .

Methodological Considerations

- Synthesis Optimization : Use sulfolane as a high-boiling solvent (150°C) for alkylation reactions to minimize side products .

- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models (DFT) to confirm hydrogen-bonding patterns .

- Biological Assays : Pair antimicrobial testing (CLSI guidelines) with cytotoxicity screening (MTT assay on HEK293 cells) to establish selectivity indices .

Key Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low solubility in aqueous media | PEGylation or salt formation (e.g., HCl salts) | |

| Metabolic instability | Deuterium incorporation at vulnerable positions | |

| Synthetic byproducts | Column chromatography (silica gel, ethyl acetate/hexane) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products